Mechanism Class Differentiation: Molecular Glue (Monovalent) vs. Heterobifunctional PROTAC Architecture
Androgen receptor degrader-2 is a monovalent molecular glue that recruits the CRBN E3 ligase via a single glutarimide-containing warhead, contrasting with heterobifunctional PROTACs such as ARCC-4 and ARD-2585 that require separate AR-binding and E3-ligase-binding moieties connected by a linker . This architectural difference results in a molecular weight of 349.77 Da for androgen receptor degrader-2, versus 924 Da (typical for VHL-recruiting PROTAC ARCC-4) and 763 Da (CRBN-recruiting PROTAC ARD-2585) [1]. The monovalent design eliminates the linker, which can be a source of metabolic instability and synthetic complexity in PROTACs [2].
| Evidence Dimension | Degrader architecture (monovalent vs. heterobifunctional) and molecular weight |
|---|---|
| Target Compound Data | Monovalent molecular glue; MW = 349.77 Da; CRBN E3 ligase recruitment via glutarimide moiety |
| Comparator Or Baseline | ARCC-4: heterobifunctional PROTAC, MW ~924 Da, VHL E3 ligase; ARD-2585: heterobifunctional PROTAC, MW ~763 Da, CRBN E3 ligase |
| Quantified Difference | MW reduction of ~57% vs. ARCC-4 and ~54% vs. ARD-2585; absence of linker moiety |
| Conditions | Structural and mechanistic classification based on chemical structure (IUPAC), vendor datasheets, and patent literature |
Why This Matters
The monovalent molecular glue architecture may offer superior passive membrane permeability and simplified synthetic access compared to PROTACs, directly impacting procurement cost, experimental handling (solubility/formulation), and cellular uptake profiles.
- [1] BPS Bioscience. ARCC-4 product page. DC50 = 5 nM. VHL-recruiting PROTAC. MW ~924 Da. InvivoChem. ARD-2585 product page. DC50 ≤0.1 nM. MW 763.28. View Source
- [2] Han X, Wang C, Qin C, et al. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor. J Med Chem. 2021;64(18):13487–13509. Discusses PROTAC linker design and its impact on drug-like properties. View Source
